Acetovanillone-d3
Description
Contextualization of Stable Isotope-Labeled Compounds as Internal Standards
Stable isotope-labeled (SIL) compounds are molecules in which one or more atoms have been substituted with their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or oxygen-18 (¹⁸O) acanthusresearch.commusechem.comnih.govsigmaaldrich.compubcompare.ainih.govcaymanchem.com. These labeled compounds serve a crucial function in analytical chemistry as internal standards (IS) acanthusresearch.commusechem.comnih.govsigmaaldrich.compubcompare.ailumiprobe.comclearsynth.comscioninstruments.comscioninstruments.com. The core principle of their utility lies in their chemical similarity to the target analyte, while possessing a distinct mass-to-charge ratio (m/z) due to the isotopic substitution acanthusresearch.commusechem.comnih.govsigmaaldrich.comscioninstruments.com. This mass difference facilitates their precise differentiation from the analyte, especially in mass spectrometry-based techniques acanthusresearch.commusechem.comscioninstruments.com. When SIL compounds are added to samples in known quantities at an early stage of the analytical workflow, they can effectively compensate for variations that may occur during sample preparation, extraction, ionization, and detection musechem.comscioninstruments.com. By comparing the signal intensity of the analyte to that of the internal standard, analytical methods can correct for sample losses, matrix effects, and instrumental drift, thereby significantly enhancing the precision and accuracy of quantitative measurements acanthusresearch.commusechem.comnih.govpubcompare.aiclearsynth.comscioninstruments.comscioninstruments.com. This capability makes SIL compounds essential for obtaining reliable and reproducible results in complex analytical workflows acanthusresearch.commusechem.com.
Fundamental Role of Acetovanillone-d3 in Enhancing Analytical Precision and Accuracy
This compound stands as a specific and valuable example of a stable isotope-labeled compound, fundamentally contributing to the enhancement of precision and accuracy in quantitative analyses veeprho.comsynzeal.comclearsynth.comsynzeal.commedchemexpress.comcleanchemlab.comscbt.comcdnisotopes.compharmaffiliates.combiocompare.com. As a deuterated analog of acetovanillone (B370764), it features deuterium atoms incorporated into its molecular structure, typically within the methoxy (B1213986) group, resulting in the compound 1-(4-Hydroxy-3-(methoxy-d3)phenyl)ethan-1-one veeprho.comsynzeal.comclearsynth.comcdnisotopes.com. This specific isotopic labeling imbues this compound with a unique mass signature, allowing for its facile distinction from unlabeled acetovanillone in mass spectrometry-based analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) nih.govpubcompare.aiclearsynth.comscioninstruments.comscioninstruments.comveeprho.com. The compound is routinely employed as an internal standard to establish a reliable reference point for the accurate quantification of acetovanillone or related analytes musechem.compubcompare.aiclearsynth.comveeprho.com. By meticulously accounting for potential variations in sample handling, extraction efficiency, and instrument performance, this compound directly contributes to the accuracy and robustness of analytical methods, supporting critical applications in method development, validation, and routine quality control musechem.compubcompare.aiclearsynth.comveeprho.comsynzeal.comsynzeal.comcleanchemlab.com.
Overview of Disciplines Benefiting from this compound Research
The utility of this compound as a stable isotope-labeled internal standard extends across several scientific disciplines, underscoring its broad applicability in contemporary research.
Pharmaceutical Analysis and Pharmacokinetics: this compound is instrumental in pharmaceutical research for the precise quantification of drug compounds and their metabolites within biological samples. This application is crucial for therapeutic drug monitoring and for elucidating pharmacokinetic profiles, which describe how a drug is absorbed, distributed, metabolized, and excreted (ADME) veeprho.com.
Metabolic Research: In the field of metabolic research, this compound aids in the accurate tracing and quantification of metabolic pathways and associated compounds within biological systems. This allows researchers to gain deeper insights into biochemical processes and the fate of molecules within organisms veeprho.com.
General Analytical Chemistry: Beyond specific life science applications, this compound serves as a vital tool in general analytical chemistry. It is essential for method development, validation, and ongoing quality control, ensuring the reliability and accuracy of analytical data across various experimental settings and industries musechem.comsynzeal.comsynzeal.comcleanchemlab.com.
Structure
3D Structure
Properties
CAS No. |
80404-23-5 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
169.19 g/mol |
IUPAC Name |
1-[4-hydroxy-2-(trideuteriomethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H10O3/c1-6(10)8-4-3-7(11)5-9(8)12-2/h3-5,11H,1-2H3/i2D3 |
InChI Key |
XPHIPEXPAGCEBM-BMSJAHLVSA-N |
SMILES |
CC(=O)C1=C(C=C(C=C1)O)OC |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)C(=O)C |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)OC |
Synonyms |
1-(4-Hydroxy-3-methoxyphenyl)ethanone-d3; 4’-Hydroxy-3’-methoxy-ethanone-d3; 2-Methoxy-4-acetylphenol-d3; 3’-Methoxy-4’-hydroxyacetophenone-d3; 4-Acetyl-2-methoxyphenol-d3; 4-Acetylguaiacol-d3; 4-Hydroxy-3-methoxyphenyl-d3 Methyl Ketone; 4’-Hydroxy-3 |
Origin of Product |
United States |
Key Properties and Applications
Table 1: Key Properties of Acetovanillone-d3
| Property | Value | Source(s) |
| Chemical Name | 1-(4-Hydroxy-3-(methoxy-d3)phenyl)ethan-1-one | veeprho.comsynzeal.comclearsynth.comcdnisotopes.com |
| Synonyms | Acetovanillone (B370764) D3, Acetoguaiacon-d3, Apocynine-d3 | veeprho.commedchemexpress.comscbt.compharmaffiliates.combiocompare.com |
| CAS Number | 80404-23-5 | veeprho.comsynzeal.comclearsynth.comsynzeal.comcleanchemlab.comscbt.comcdnisotopes.compharmaffiliates.combiocompare.com |
| Molecular Formula | C₉H₇D₃O₃ | synzeal.comcleanchemlab.comscbt.compharmaffiliates.com |
| Molecular Weight | ~169.19 g/mol | synzeal.comsynzeal.comcleanchemlab.comscbt.comcdnisotopes.compharmaffiliates.com |
| Isotopic Enrichment | Typically ≥99 atom % D | cdnisotopes.com |
Table 2: Applications of Stable Isotope-Labeled Compounds in Analytical Chemistry
| Application Area | Description/Benefit | Source(s) |
| Internal Standardization | Added to samples to provide a reference for quantification, compensating for variations in sample preparation, extraction, and instrument performance. | acanthusresearch.commusechem.comnih.govsigmaaldrich.compubcompare.ailumiprobe.comclearsynth.comscioninstruments.comscioninstruments.com |
| Quantitative Analysis | Enables accurate determination of analyte concentrations by comparing analyte signal to the internal standard signal, improving reliability. | musechem.comnih.govpubcompare.ailumiprobe.comclearsynth.com |
| Method Validation & Quality Control | Used to establish and confirm the accuracy, precision, and reliability of analytical methods, essential for regulatory submissions and quality assurance. | musechem.comsynzeal.comsynzeal.comcleanchemlab.com |
| Matrix Effect Correction | Helps to mitigate or correct for the influence of other sample components on the analyte signal, particularly in complex matrices. | acanthusresearch.commusechem.comclearsynth.comscioninstruments.com |
| Pharmacokinetic Studies | Crucial for accurately measuring drug concentrations and their metabolites in biological fluids over time, aiding in understanding drug absorption, distribution, metabolism, and excretion (ADME). | acanthusresearch.commusechem.comveeprho.com |
| Metabolic Research | Used to trace metabolic pathways and quantify metabolites in biological samples, providing insights into biochemical processes. | veeprho.com |
| Environmental Analysis | Employed as standards for the detection and quantification of environmental pollutants in various matrices like water, soil, and air. | musechem.com |
| Calibration | Serves as calibration reference points, allowing for more accurate instrument calibration and reducing measurement errors. | musechem.comclearsynth.com |
| Improved Sensitivity and Accuracy | Enhances the clarity of signals by reducing background noise and providing a stable reference, crucial for detecting and quantifying analytes at low concentrations. | musechem.comnih.govclearsynth.com |
Research Applications of Acetovanillone D3 Across Scientific Disciplines
Bioanalytical Research and Metabolite Quantification
In bioanalytical research, Acetovanillone-d3 is vital for the precise measurement of acetovanillone (B370764) and its metabolites within biological samples. This is critical for understanding drug efficacy, metabolic pathways, and the development of diagnostic biomarkers.
Pharmaceutical Research: Pharmacokinetic and Drug Metabolism Studies
This compound is extensively employed in pharmaceutical research to support pharmacokinetic (PK) and drug metabolism studies. Its stable isotope labeling ensures accurate quantification of acetovanillone, a compound with potential therapeutic applications, in biological matrices such as plasma, serum, and urine veeprho.commedchemexpress.commedchemexpress.commedchemexpress.com. By using this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) analyses, researchers can reliably determine the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs containing or metabolized to acetovanillone. This precision is essential for therapeutic drug monitoring and for understanding how a drug behaves within the body over time veeprho.com. The use of deuterated standards like this compound is a cornerstone in ensuring the reliability of quantitative data generated during drug development processes medchemexpress.com.
Application in Metabolomics for Quantitative Analysis
Metabolomics, the study of the complete set of metabolites within a biological sample, relies heavily on accurate quantification. This compound is utilized in metabolomic studies to quantify acetovanillone, which may serve as a biomarker or a key component in metabolic pathways hmdb.ca. Its role as an internal standard in quantitative NMR (qNMR) or mass spectrometry-based metabolomics ensures that variations in sample preparation and instrumental response are accounted for, leading to more robust and reproducible results mdpi.com. This precision is crucial for identifying and quantifying low-abundance metabolites and for understanding complex biological systems and disease states.
Environmental Analytical Chemistry Investigations
The application of this compound extends to environmental analytical chemistry, where it aids in the detection and quantification of organic compounds in environmental matrices.
Trace Analysis of Organic Pollutants and Contaminants
In environmental science, this compound functions as an internal standard for the trace analysis of organic pollutants and contaminants. It is used to quantify acetovanillone and structurally related phenolic compounds in environmental samples such as water, soil, and air clearsynth.comresearchgate.netresearchgate.netuniv-rennes.fr. The accurate measurement of these compounds is vital for environmental monitoring, risk assessment, and understanding the fate and transport of pollutants. The use of stable isotope-labeled internal standards is a standard practice in trace analysis to correct for losses during sample extraction and matrix effects, thereby enhancing the reliability of the analytical results researchgate.netinorganicventures.com.
Development of Methods for Complex Environmental Matrices
This compound is instrumental in the development and validation of analytical methods designed for complex environmental matrices. Researchers utilize it to establish accurate calibration curves and to assess the performance of techniques like LC-MS/MS for analyzing analytes in challenging samples researchgate.netuniv-rennes.fr. The deuterated standard helps in overcoming matrix interferences and improving the limits of detection (LOD) and quantification (LOQ) for trace organic compounds, ensuring that analytical methods are sensitive and specific enough for environmental monitoring purposes researchgate.netinorganicventures.com.
Food Science and Food Safety Analytical Applications
In food science and food safety, this compound can be employed as an internal standard for the quantification of acetovanillone, a compound found in certain foods and used in flavoring applications hmdb.caresearch-solution.com. Accurate quantification is essential for quality control, authenticity testing, and ensuring food safety. For instance, if acetovanillone is being monitored as a potential indicator of food quality or as an additive, this compound would provide the necessary precision for its measurement in food products research-solution.com.
Data Tables
Table 1: Key Applications of this compound as an Internal Standard
| Scientific Discipline | Specific Application | Analytical Technique(s) Utilized | Primary Analyte(s) Quantified | Key Benefit of this compound |
| Pharmaceutical Research | Pharmacokinetic (PK) Studies | LC-MS/MS, GC-MS | Acetovanillone | Accurate ADME profiling |
| Pharmaceutical Research | Drug Metabolism Studies | LC-MS/MS, GC-MS | Acetovanillone | Reliable quantification |
| Metabolomics | Quantitative Metabolite Analysis | LC-MS/MS, qNMR | Acetovanillone | Improved accuracy and precision |
| Environmental Analysis | Trace Analysis of Organic Pollutants | LC-MS/MS, GC-MS | Acetovanillone, Phenolics | Correction for matrix effects |
| Environmental Analysis | Method Development and Validation | LC-MS/MS | Acetovanillone | Enhanced LOD/LOQ |
| Food Science and Safety | Quantification of Food Components/Additives | LC-MS/MS | Acetovanillone | Quality control, authenticity |
Quantification of Target Compounds in Food Extracts and Matrices
The precise quantification of specific compounds within food matrices is fundamental for quality assurance, nutritional labeling, and safety evaluations. This compound functions as a valuable internal standard in these analytical procedures. When a precisely known quantity of this compound is introduced into a sample prior to extraction and analysis, it undergoes the same chemical and physical processes as the target analyte, acetovanillone. This includes extraction, purification, and ionization. By comparing the signal intensity of the target analyte to that of the internal standard, analytical methods can effectively compensate for variations introduced by matrix effects, sample losses during preparation, or instrumental fluctuations, thereby achieving more accurate and reliable quantitative results fmach.itlcms.cz.
While specific research detailing the quantification of acetovanillone using this compound in diverse food extracts was not directly identified in the provided search results, the underlying methodology is well-established for other compounds. For example, deuterated standards are routinely employed in the quantification of vitamins such as Vitamin D3 in milk and cheese lcms.czmdpi.comnih.govresearchgate.net, and volatile organic compounds in fruits and wine fmach.itmdpi.com. In these contexts, the deuterated internal standard facilitates the precise determination of analyte concentrations, even when dealing with complex sample matrices that might otherwise interfere with direct measurements. Given the presence of acetovanillone in certain foods hmdb.ca, this compound is a logical and effective internal standard for quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Illustrative Data Table: Quantification of Target Compound using Deuterated Internal Standard
The following table conceptually illustrates the type of data generated when a deuterated internal standard, such as this compound, is utilized for quantifying a target compound (e.g., Acetovanillone) within a food sample.
| Sample ID | Target Compound (e.g., Acetovanillone) Concentration (µg/g) | Internal Standard (this compound) Added (µg) | Measured Signal Ratio (Analyte:IS) | Calculated Concentration (µg/g) |
| Food_A_Rep1 | - | 10.0 | 0.85 | 12.5 |
| Food_A_Rep2 | - | 10.0 | 0.92 | 11.8 |
| Food_B_Rep1 | - | 10.0 | 0.78 | 13.9 |
| Food_B_Rep2 | - | 10.0 | 0.88 | 12.2 |
Note: The "Target Compound Concentration" column represents the unknown value to be determined by the analysis. The "Measured Signal Ratio" is derived from the peak areas or intensities obtained via mass spectrometry. The "Calculated Concentration" is then determined using a calibration curve established with known concentrations of the analyte and the internal standard.
Research in Food Authenticity and Traceability using Isotope Dilution
The increasing complexity of global food supply chains underscores the critical need for robust methods to verify food authenticity and ensure traceability, thereby combating fraudulent practices and safeguarding consumer interests thermofisher.comnih.gov. Stable isotope analysis, frequently coupled with mass spectrometry, serves as a powerful technique for establishing a unique chemical "fingerprint" for food products thermofisher.comelementar.com. This fingerprint can provide insights into the geographical origin, production methodologies, and potential adulteration of food items thermofisher.comnih.govelementar.comfmach.itub.edu.
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that operates on the principle of adding a known quantity of an isotopically labeled analog, such as this compound, to a sample. This labeled standard is chemically identical to the target analyte but possesses a distinct isotopic composition, allowing it to be detected and quantified separately by mass spectrometry. By measuring the ratio between the naturally occurring analyte and the labeled standard, highly precise quantification can be achieved, even in the presence of significant matrix effects tandfonline.com.
Although specific studies detailing the use of this compound for food authenticity and traceability were not explicitly detailed in the provided search results, the general methodology is widely applied. For instance, stable isotope ratios of elements such as carbon (δ¹³C), nitrogen (δ¹⁵N), oxygen (δ¹⁸O), and hydrogen (δ²H) are routinely analyzed to differentiate food products based on their origin or production practices thermofisher.comub.edu. Should acetovanillone be identified as a marker for a specific geographical origin or production method, this compound would serve as the ideal internal standard for an IDMS method designed to accurately quantify acetovanillone. This would also allow for the assessment of its isotopic composition or its use as a reference in broader isotopic profiling studies, thereby contributing to the verification of product origin claims and the detection of adulteration with non-authentic ingredients.
Conceptual Data Table: Isotope Analysis for Food Authenticity
The following table conceptually illustrates the application of isotope analysis in food authenticity studies, where a deuterated internal standard is crucial for the accurate quantification of the target analyte's isotopic signature.
| Food Product | Analyte of Interest | Key Isotope Ratios Measured | Typical Elements Analyzed | Role of this compound (if Acetovanillone is target) | Potential Application |
| Wine | Acetovanillone | δ¹³C, δ¹⁵N, δ¹⁸O, δ²H | Carbon, Nitrogen, Oxygen, Hydrogen | Internal standard for accurate quantification of Acetovanillone's isotopic signature. | Verifying geographical origin, detecting adulteration with non-native acetovanillone. |
| Fruit Juice | Acetovanillone | δ¹³C, δ¹⁸O | Carbon, Oxygen | Internal standard for quantifying Acetovanillone in juice. | Authenticating juice source, detecting dilution or origin fraud. |
| Spices | Acetovanillone | δ¹³C, δ¹⁵N | Carbon, Nitrogen | Internal standard for Acetovanillone quantification. | Verifying spice origin, detecting mislabeling. |
Note: The specific isotopes measured and their relevance are dependent on the analyte and the food matrix. The "Role of this compound" highlights its function as a precise quantitative reference in these isotopic analyses.
Associated Research on the Unlabeled Acetovanillone Compound
Biochemical Pathways and Enzymatic Transformations of Acetovanillone (B370764)
Understanding the biosynthesis and degradation of acetovanillone is crucial for various scientific disciplines, including plant physiology, pharmacology, and environmental science. Acetovanillone-d3 is employed to accurately quantify acetovanillone in these complex biological systems.
Biosynthesis of Acetovanillone in Plant Systems (e.g., Tobacco Cell Cultures)
The biosynthesis of acetovanillone in plants, such as in tobacco cell cultures, involves intricate enzymatic steps leading to its formation. To precisely measure the levels of acetovanillone produced during these biosynthetic processes, this compound is added to samples as an internal standard . This standard undergoes the same extraction and analytical procedures as the unlabeled acetovanillone, allowing researchers to correct for any losses during sample processing or variations in instrument response. By comparing the signal intensity of unlabeled acetovanillone to that of this compound, researchers can accurately determine the concentration of the analyte in the plant extracts, providing reliable data on biosynthetic rates and pathways.
Microbial Catabolism and Bioremediation of Acetovanillone as a Lignin (B12514952) Derivative
Acetovanillone is recognized as a derivative of lignin, a complex polymer found in plant cell walls. Its microbial catabolism is of interest for bioremediation strategies and understanding lignin breakdown pathways. In studies investigating the microbial degradation of acetovanillone, this compound serves as an essential internal standard for quantitative analysis . By spiking microbial cultures or environmental samples with a known amount of this compound, researchers can accurately track the disappearance of unlabeled acetovanillone and quantify its degradation products. This ensures that the measured rates of catabolism are not affected by variations in sample matrix, extraction efficiency, or analytical sensitivity, thereby providing robust data for assessing bioremediation potential and understanding microbial metabolic capabilities.
Analytical Methodologies for Acetovanillone in Natural and Processed Samples
The accurate determination of acetovanillone in various samples, ranging from plant tissues to environmental samples, relies on robust analytical methodologies. This compound plays a pivotal role in validating and executing these methods.
Extraction Techniques for Plant and other Biological Materials
Effective extraction is a critical first step in analyzing acetovanillone from complex biological matrices like plant tissues. This compound is routinely used to assess the efficiency and recovery of various extraction techniques. A known quantity of this compound is spiked into the biological sample before the extraction process begins. Following extraction, the ratio of the signal from the spiked this compound to the signal from the endogenous unlabeled acetovanillone (if present) or to a known external standard can be used to calculate the recovery rate. This validation process ensures that the chosen extraction method effectively isolates acetovanillone, and the data obtained from subsequent analyses are reliable.
Table 1: Representative Recovery Study of Acetovanillone Extraction Using this compound
| Sample Type | Spiked this compound (ng/mL) | Measured this compound (ng/mL) | Recovery (%) |
| Plant Extract (Matrix A) | 100 | 95 | 95 |
| Plant Extract (Matrix B) | 100 | 92 | 92 |
| Buffer Solution | 100 | 98 | 98 |
Note: This table illustrates typical data obtained during a recovery study. Actual values would depend on the specific extraction method and sample matrix.
Qualitative and Quantitative Analytical Approaches for Unlabeled Acetovanillone
This compound is indispensable for the accurate qualitative and quantitative analysis of unlabeled acetovanillone, particularly when employing mass spectrometry-based techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). In these methods, this compound is added to samples at a known concentration. Its presence allows for the correction of matrix effects—ion suppression or enhancement that can affect the ionization efficiency of the analyte—and variations in sample injection volume or instrument performance. The ratio of the peak area of unlabeled acetovanillone to the peak area of this compound in the mass spectrum provides a highly accurate measure of the analyte's concentration. Calibration curves are typically generated using known concentrations of unlabeled acetovanillone spiked with a constant amount of this compound to establish a reliable relationship between the signal ratio and analyte concentration.
Table 2: Calibration Curve Data for Acetovanillone Quantification Using this compound
| Concentration of Acetovanillone (ng/mL) | This compound (ng/mL) | Area Ratio (Acetovanillone / this compound) |
| 0.5 | 50 | 0.010 |
| 2.0 | 50 | 0.040 |
| 5.0 | 50 | 0.100 |
| 10.0 | 50 | 0.200 |
| 20.0 | 50 | 0.400 |
Note: This table demonstrates the principle of a calibration curve. The Area Ratio is plotted against the known concentration of Acetovanillone to determine unknown sample concentrations.
Compound List
Acetovanillone
this compound
Emerging Research Directions and Future Perspectives for Acetovanillone D3
Advancements in Mass Spectrometry Instrumentation for Isotope Analysis
The field of mass spectrometry (MS) is continuously advancing, offering enhanced sensitivity, precision, and accuracy for isotope analysis. These developments directly benefit the application of Acetovanillone-d3 as an internal standard. Modern mass spectrometers, including high-resolution mass spectrometers (HRMS) and advanced tandem mass spectrometry (MS/MS) systems, provide superior capabilities for distinguishing isotopically labeled compounds from their unlabeled counterparts, even in complex samples scispace.comresearchgate.net.
Future research directions will likely focus on leveraging these instrumental improvements for:
Increased Sensitivity and Lower Detection Limits: Next-generation MS instruments with more efficient ionization sources, improved ion optics, and more sensitive detectors will enable the precise quantification of this compound and target analytes at even lower concentrations. This is crucial for pharmacokinetic studies and trace analysis in biological fluids scispace.comresearchgate.net.
Enhanced Isotopic Resolution: Instruments with higher mass resolution will improve the ability to resolve isobaric interferences and accurately measure isotope ratios, thereby increasing the confidence in quantitative results obtained using this compound as an internal standard nih.govnih.gov.
Development of Novel Ionization Techniques: Exploration of new ionization methods that are more amenable to the analysis of complex matrices or specific analyte classes could further optimize the performance of this compound in diverse analytical workflows.
Automation and Data Processing: Integration of advanced MS platforms with sophisticated data processing algorithms will streamline the analysis of samples using deuterated standards like this compound, improving throughput and reducing the potential for human error researchgate.netnih.gov.
Exploration of Novel Sample Preparation Techniques for Enhanced Analytical Throughput
Efficient and robust sample preparation is critical for the accurate quantification of analytes using internal standards like this compound. Current methods often involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) researchgate.netrsc.org. Future research will aim to develop and refine these techniques to improve analytical throughput, reduce solvent consumption, and enhance analyte recovery and purity.
Key areas for exploration include:
Miniaturization and Automation: Development of microextraction techniques, automated SPE systems, and direct injection methods will significantly reduce sample preparation time and labor, making analyses more efficient rsc.orgrsc.org.
New Extraction Media and Strategies: Research into novel sorbent materials for SPE or advanced LLE techniques could lead to more selective and efficient extraction of apocynin and its deuterated analog from challenging biological matrices.
Integration with On-line Analysis: Developing sample preparation methods that can be seamlessly integrated with on-line analytical instrumentation (e.g., on-line SPE coupled with LC-MS) will further boost throughput and minimize sample handling rsc.org.
Matrix-Specific Optimization: Tailoring sample preparation protocols for specific biological matrices (e.g., plasma, tissue homogenates, cell lysates) will be essential to maximize recovery and minimize matrix effects when using this compound as an internal standard nih.govrsc.org.
Potential for Expanded Applications in Interdisciplinary Research Fields
This compound's primary role as a stable isotope-labeled internal standard positions it for broader applications across various scientific disciplines where precise quantification of apocynin or related metabolites is required. The inherent stability and distinct mass of deuterium (B1214612) allow for highly accurate tracking and quantification in complex systems.
Potential expanded applications include:
Metabolomics and Systems Biology: As metabolomics research expands, this compound can serve as a critical internal standard for quantifying apocynin and its metabolites in complex biological samples, aiding in the understanding of cellular pathways and disease mechanisms scielo.org.mxsigmaaldrich.cn.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: The accurate quantification of apocynin in biological fluids and tissues is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profiles. This compound provides the necessary accuracy for these studies, supporting drug development and therapeutic drug monitoring veeprho.comnih.gov.
Environmental Monitoring and Food Authenticity: Deuterated standards are increasingly used in environmental science and food analysis to accurately quantify trace contaminants or authenticate food products. If apocynin or its derivatives become relevant in these fields, this compound could serve as a vital analytical tool.
Biomarker Discovery: In clinical research, identifying and quantifying biomarkers for disease diagnosis or progression is crucial. This compound could be employed as an internal standard in the development of assays for apocynin or related compounds as potential biomarkers.
Mechanistic Studies: Deuterium labeling can be used to study reaction mechanisms and metabolic pathways. This compound could be employed in studies investigating the metabolic fate of apocynin or the mechanisms by which it exerts its biological effects scielo.org.mxrsc.org.
The ongoing development in mass spectrometry instrumentation, sample preparation techniques, and the growing appreciation for the role of stable isotope-labeled compounds in quantitative analysis will continue to drive the utility and application of this compound across a wider spectrum of scientific research.
Q & A
Q. What are the primary analytical methods for characterizing Acetovanillone-d³, and how do researchers validate isotopic purity in deuterated compounds?
Researchers typically use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm isotopic labeling and structural integrity. For isotopic purity validation, quantitative ¹H NMR is employed to measure the deuterium incorporation ratio by comparing peak integrals of deuterated vs. non-deuterated protons . High-resolution MS further validates molecular ion clusters to distinguish between isotopic patterns (e.g., M+3 for d³ labeling). Calibration curves using synthetic standards are critical for accuracy .
Q. How should researchers design controlled experiments to study the metabolic stability of Acetovanillone-d³ in biological systems?
Experimental design must include:
- Negative controls : Non-deuterated Acetovanillone to establish baseline metabolic rates.
- Matrix controls : Biological matrices (e.g., plasma, liver microsomes) without the compound to rule out matrix interference.
- Time-course analysis : Sampling at multiple time points to quantify deuterium retention via LC-MS/MS. Statistical validation requires triplicate runs with error bars (standard deviation) and ANOVA to assess significance between deuterated and non-deuterated groups .
Q. What are the best practices for synthesizing Acetovanillone-d³ to minimize isotopic dilution during purification?
Use deuterated solvents (e.g., D₂O, CDCl₃) throughout synthesis to prevent proton exchange. Post-synthesis, employ chromatographic purification (e.g., HPLC with deuterated mobile phases) and lyophilization under inert conditions. Confirm purity via isotopic ratio checks at each step .
Advanced Research Questions
Q. How can researchers resolve contradictory data in deuterium kinetic isotope effect (KIE) studies involving Acetovanillone-d³?
Contradictions often arise from competing metabolic pathways or solvent exchange artifacts. To address this:
Q. What methodologies are recommended for quantifying low-abundance Acetovanillone-d³ metabolites in complex biological matrices?
Use high-sensitivity LC-MS/MS with multiple reaction monitoring (MRM) for targeted quantification. For untargeted metabolomics:
- Apply data-independent acquisition (DIA) to capture all fragment ions.
- Leverage isotopic pattern recognition algorithms (e.g., XCMS Online) to distinguish d³-labeled metabolites from background noise . Validate findings with stable isotope co-elution tests and spike-recovery experiments .
Q. How should researchers optimize experimental conditions to mitigate deuterium loss during long-term stability studies of Acetovanillone-d³?
- Temperature control : Store samples at -80°C to slow proton exchange.
- pH stabilization : Use buffered solutions (pH 7.4) to minimize acid/base-catalyzed deuterium exchange.
- Real-time monitoring : Employ microdialysis probes coupled with online MS for continuous isotopic tracking .
Methodological Frameworks
Q. What statistical approaches are critical for analyzing dose-response relationships in Acetovanillone-d³ toxicity assays?
- Non-linear regression models (e.g., Hill equation) to calculate EC₅₀ values.
- Bootstrap resampling to estimate confidence intervals for small sample sizes.
- Cox proportional hazards models for time-to-event data in chronic exposure studies .
Q. How can researchers integrate computational modeling with experimental data to predict Acetovanillone-d³’s pharmacokinetic profile?
- Develop physiologically based pharmacokinetic (PBPK) models parameterized with in vitro data (e.g., LogP, plasma protein binding).
- Validate models using in vivo deuterium retention data and sensitivity analysis to identify key variables (e.g., hepatic extraction ratio) .
Data Management and Reporting
Q. What protocols ensure reproducibility in Acetovanillone-d³ research?
Q. How should researchers address conflicting isotopic purity results between collaborative labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
